Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate
Overview
Description
“Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate” is a chemical compound with the Molecular Formula: C14H21NO4S and Molecular Weight: 299.39 g/mol1.
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Scientific Research Applications
Chemical Synthesis and Reactivity
A study on the sulfonation of phenols, including methyl phenyl sulfate and a series of phenyl methanesulfonates, highlights the chemical reactivity and potential applications of similar compounds in sulfonation reactions. The research demonstrated the formation of sulfonic acids as initial products, which further undergo decomposition and subsequent sulfonation processes, indicating the utility of such compounds in chemical synthesis and understanding reaction mechanisms (Wit, Woldhuis, & Cerfontain, 2010).
Synthesis of Analogues
Another research focused on the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogues, starting from 2,4-dimethylaniline. This involved N-alkylation, carbamoylation, hydrolysis, activation using thionyl chloride, and intramolecular cyclization via a Friedel–Crafts reaction, showcasing the compound's role in the development of chemical synthesis methodologies (Vaid et al., 2014).
Structural and Kinetic Investigations
Research on the synthesis, crystal and molecular-electronic structure, and kinetic investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrated the compound's importance in structural chemistry and kinetics. The study provided insights into the stereo-chemical characteristics and substitution reactions in aqueous solutions, enhancing understanding of molecular interactions and reactivity (Rublova et al., 2017).
Vibrational, Structural, and Optical Studies
A comparative study on the vibrational, structural, electronic, and optical properties of similar compounds provided valuable information on the stability, reactivity, and potential applications in nonlinear optical materials. The study utilized spectroscopic techniques, theoretical calculations, and molecular docking, indicating the compound's relevance in material science and pharmacology (Vanasundari et al., 2018).
properties
IUPAC Name |
methyl 4-(2,5-dimethyl-N-methylsulfonylanilino)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-11-7-8-12(2)13(10-11)15(20(4,17)18)9-5-6-14(16)19-3/h7-8,10H,5-6,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGAYOCADOMDRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CCCC(=O)OC)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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